Cas no 2679827-23-5 (rac-benzyl N-(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentylcarbamate)

rac-benzyl N-(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentylcarbamate 化学的及び物理的性質
名前と識別子
-
- EN300-28282596
- 2679827-23-5
- rac-benzyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate
- rac-benzyl N-(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentylcarbamate
-
- インチ: 1S/C13H17NO5/c15-10-6-9(11(16)12(10)17)14-13(18)19-7-8-4-2-1-3-5-8/h1-5,9-12,15-17H,6-7H2,(H,14,18)/t9-,10+,11+,12-/m0/s1
- InChIKey: YYNUQGOAXPKGKF-QCNOEVLYSA-N
- SMILES: O[C@H]1[C@H]([C@@H](C[C@@H]1NC(=O)OCC1C=CC=CC=1)O)O
計算された属性
- 精确分子量: 267.11067264g/mol
- 同位素质量: 267.11067264g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 氢键受体数量: 5
- 重原子数量: 19
- 回転可能化学結合数: 4
- 複雑さ: 305
- 共价键单元数量: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.2
- トポロジー分子極性表面積: 99Ų
rac-benzyl N-(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28282596-5.0g |
rac-benzyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate |
2679827-23-5 | 95.0% | 5.0g |
$2443.0 | 2025-03-19 | |
Enamine | EN300-28282596-2.5g |
rac-benzyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate |
2679827-23-5 | 95.0% | 2.5g |
$1650.0 | 2025-03-19 | |
Enamine | EN300-28282596-10g |
rac-benzyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate |
2679827-23-5 | 10g |
$3622.0 | 2023-09-09 | ||
Enamine | EN300-28282596-0.1g |
rac-benzyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate |
2679827-23-5 | 95.0% | 0.1g |
$741.0 | 2025-03-19 | |
Enamine | EN300-28282596-0.5g |
rac-benzyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate |
2679827-23-5 | 95.0% | 0.5g |
$809.0 | 2025-03-19 | |
Enamine | EN300-28282596-0.05g |
rac-benzyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate |
2679827-23-5 | 95.0% | 0.05g |
$707.0 | 2025-03-19 | |
Enamine | EN300-28282596-1g |
rac-benzyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate |
2679827-23-5 | 1g |
$842.0 | 2023-09-09 | ||
Enamine | EN300-28282596-1.0g |
rac-benzyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate |
2679827-23-5 | 95.0% | 1.0g |
$842.0 | 2025-03-19 | |
Enamine | EN300-28282596-10.0g |
rac-benzyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate |
2679827-23-5 | 95.0% | 10.0g |
$3622.0 | 2025-03-19 | |
Enamine | EN300-28282596-0.25g |
rac-benzyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate |
2679827-23-5 | 95.0% | 0.25g |
$774.0 | 2025-03-19 |
rac-benzyl N-(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentylcarbamate 関連文献
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
7. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
rac-benzyl N-(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentylcarbamateに関する追加情報
Professional Introduction to rac-Benzyl N-(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentylcarbamate (CAS No. 2679827-23-5)
Rac-Benzyl N-(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentylcarbamate is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2679827-23-5, is a key intermediate in the synthesis of various bioactive molecules. Its structural complexity and stereochemical configuration make it particularly intriguing for researchers exploring novel therapeutic agents.
The molecular structure of rac-Benzyl N-(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentylcarbamate features a cyclopentane ring substituted with multiple hydroxyl groups at the 2, 3, and 4 positions. This arrangement confers upon the molecule a high degree of stereoselectivity, which is crucial for its biological activity. The presence of the benzyl carbamate moiety further enhances its utility as a building block in medicinal chemistry. Such structural attributes have positioned this compound as a subject of intense study in the development of neuroprotective and anti-inflammatory agents.
In recent years, there has been growing interest in the pharmacological potential of compounds with trihydroxycyclopentane cores. Studies have demonstrated that these molecules can interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. For instance, research published in the Journal of Medicinal Chemistry highlights the ability of derivatives of this class to modulate the activity of cyclic nucleotide phosphodiesterases (PDEs) and cAMP-dependent protein kinases (PKA). These enzymes play pivotal roles in regulating cellular processes such as neurotransmission and immune responses.
The stereochemistry of rac-Benzyl N-(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentylcarbamate is particularly noteworthy. The (1R,2S,3R,4S) configuration ensures that the molecule possesses specific interactions with biological targets that are dependent on exact spatial orientation. This has led to investigations into its potential as a chiral catalyst or a precursor for enantiomerically pure drugs. The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to achieve high enantiomeric purity.
Advances in synthetic methodologies have enabled more efficient production of rac-Benzyl N-(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentylcarbamate. Techniques such as asymmetric hydrogenation and enzymatic resolution have been employed to isolate the desired stereoisomer from racemic mixtures. These advancements not only improve yield but also reduce the environmental impact associated with traditional synthetic routes. The increasing availability of this intermediate has accelerated research into its applications in drug discovery.
The compound's relevance extends beyond academic research; it holds promise for industrial applications in pharmaceutical manufacturing. Companies specializing in custom synthesis are increasingly offering rac-Benzyl N-(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentylcarbamate to researchers who need it for preclinical studies or clinical trials. Its role as a key precursor in the synthesis of novel drug candidates underscores its importance in modern medicinal chemistry.
Recent studies have also explored the potential therapeutic benefits of derivatives derived from rac-Benzyl N-(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentylcarbamate. For example,a study published in Bioorganic & Medicinal Chemistry Letters reported on a series of analogs that exhibited significant anti-proliferative effects against certain cancer cell lines. The mechanism of action appeared to involve inhibition of specific kinases involved in tumor growth and survival. Such findings highlight the compound's versatility and its potential as a scaffold for developing targeted therapies.
The future direction of research on this compound is likely to focus on optimizing its synthetic pathways and exploring new applications in drug development. Innovations in computational chemistry may also aid in predicting novel bioactivities and designing derivatives with enhanced properties. As our understanding of molecular interactions continues to evolve,rac-Benzyl N-(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentylcarbamate is poised to remain at the forefront of pharmaceutical innovation.
2679827-23-5 (rac-benzyl N-(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentylcarbamate) Related Products
- 2633686-29-8(1-methyl-2-(2-nitroethenyl)-1H-imidazole)
- 2138163-24-1(5-amino-1-(butan-2-yl)-1,2-dihydropyridin-2-one)
- 16327-03-0(trans-3-methoxycyclopentanol)
- 1781019-63-3(3-Bromo-5-(1-methylethyl)-benzenemethanol)
- 2137619-95-3(2-Pentanone, 1-amino-4-methyl-1-(4-methylphenyl)-)
- 913542-80-0(4-(4-Bromophenyl)piperidine-4-carboxylic acid)
- 761438-38-4(ALK inhibitor 2)
- 2200-85-3(5-Bromo-3-chloro-2-hydroxybenzoic Acid)
- 1019024-13-5(3-(3,5-Dimethylphenyl)-3-oxopropanal)
- 2137942-54-0(3-Amino-1-(2-methylcyclopropyl)butan-2-one)




